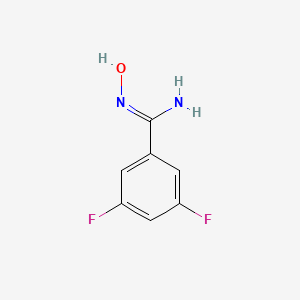

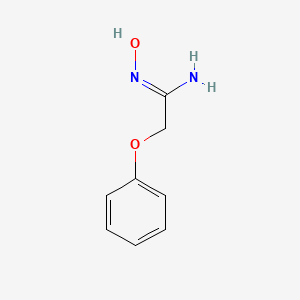

2-Methoxypyridine-3,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

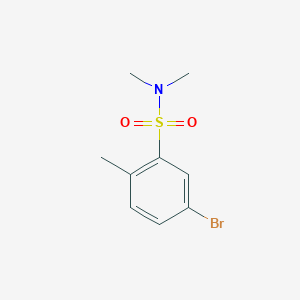

The InChI code for 2-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The compound has a linear formula of C6H9N3O .Physical And Chemical Properties Analysis

2-Methoxypyridine-3,4-diamine is a colorless to yellow solid. It is stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalytic Stereoselective Dearomatization of Pyridines

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Methoxypyridine is used in the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones . These are important structural motifs due to their synthetic versatility and vast presence in a variety of alkaloids and bioactive molecules .

- Methods of Application : This approach involved the synergistic use of copper(I) catalysis, Grignard reagents, and a strong Lewis acid (BF 3 ·Et 2 O), which interacted with the nitrogen atom of 2-methoxypyridine to enhance its electrophilicity in situ, eliminating the need for the formation of a pyridinium ion .

- Results/Outcomes : This method allowed for the creation of chiral δ-lactam derivatives with excellent stereoselectivity .

Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA

- Scientific Field : Biochemistry .

- Application Summary : 2-Methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair of DNA and peptide nucleic acid (PNA) . This is part of the development of nucleic acid base pair analogues that use new modes of molecular recognition, which is important for fundamental research and practical applications .

- Methods of Application : DNA and PNA sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .

- Results/Outcomes : Despite a decrease in thermal stability, NMR structural studies showed that the 2-methoxypyridine-A base pair formed the expected protonated base pair at pH 4.3 . This demonstrates the feasibility of cationic unnatural base pairs .

Synthesis of 3,4,6-Trisubstituted 2-Pyridones

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Methoxypyridine is used in the synthesis of 3,4,6-trisubstituted 2-pyridones . These compounds are important due to their presence in a variety of natural products and pharmaceuticals .

- Methods of Application : The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides . Using 1,4-diazabicyclo [2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol was achieved high yield of pyridones .

- Results/Outcomes : This method allowed for the creation of 3,4,6-trisubstituted 2-pyridones with high yield .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxypyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFNSSQKVRCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436137 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3,4-diamine | |

CAS RN |

33631-04-8 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)